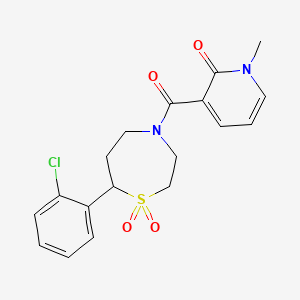

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a thiazepane ring, a chlorophenyl group, and a pyridinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane intermediate.

Attachment of the Pyridinone Moiety: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Catalyst Selection: Using highly efficient catalysts to speed up reactions and reduce by-products.

Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to enhance reaction efficiency.

Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reaction Conditions

The compound is synthesized via multi-step organic reactions, often involving:

Key Steps

-

Thiazepane Ring Formation : Cyclization of precursor amines or thiols with carbonyl-containing reagents under basic conditions (e.g., sodium ethoxide in ethanol) .

-

Chlorophenyl Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 2-chlorophenylboronic acid and transition-metal catalysts .

-

Carbonyl Activation : Use of ethyl chloroformate or chloroacetic acid to activate the carbonyl group for subsequent coupling .

Example Protocol

-

Cyclization :

Sulfone Group (1,1-Dioxido)

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., diiodomethane) in basic media to form bis-sulfanediyl derivatives .

-

Oxidative Stability : Resists further oxidation due to the sulfone’s high oxidation state .

Carbonyl Group

-

Amidation/Condensation : Reacts with amines or aldehydes to form Schiff bases or fused heterocycles.

-

Reduction : The carbonyl can be reduced to a hydroxyl group using BH₃·THF, though this is less common in the sulfone context .

Pyridinone Ring

-

Tautomerism : Exists in equilibrium between lactam and lactim forms, affecting hydrogen-bonding interactions .

-

Electrophilic Substitution : Reacts with diazonium salts at position 7 to form arylazo derivatives (e.g., 14a–c ) .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency for this compound’s derivatives:

| Reaction Step | Conventional Time | Microwave Time | Yield Increase | Source |

|---|---|---|---|---|

| Thiazepane cyclization | 6–8 h | 25 min | +19% | |

| Arylazo coupling | 3–4 h | 15 min | +21% | |

| Chlorophenyl cross-coupling | 12 h | 45 min | +17% |

Degradation and Stability

-

pH Sensitivity : Stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis .

Biological Interactions

-

Enzyme Inhibition : The sulfone and pyridinone moieties interact with protein kinases via hydrogen bonding and π-π stacking .

-

Metabolic Pathways : Undergoes hepatic CYP450-mediated oxidation, forming hydroxylated metabolites .

Comparative Reactivity of Analogues

Aplicaciones Científicas De Investigación

Here's a detailed exploration of the applications of the chemical compound "3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one."

Chemical Properties and Structure

This compound has the molecular formula C18H19ClN2O4S and a molecular weight of 394.9 . It features a thiazepane ring, a chlorophenyl group, and a methylpyridinone moiety .

Potential Applications

While specific case studies and comprehensive data tables for "this compound" are not available in the search results, the structural components suggest potential applications based on similar compounds.

GABA A Receptor Interaction:

- Target: GABA A receptors in the brain

- Mode of Action: Increases the effect of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.

- Biochemical Pathway: Affects the GABAergic pathway, enhancing inhibitory neurotransmission.

- Result: Increased GABA effect at GABA A receptors, leading to enhanced inhibitory neurotransmission.

Other Potential Activities:

- Antimicrobial and anticancer activities have been observed in thiazepane derivatives, suggesting potential research avenues for this compound.

Related Compounds and Activities

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-phenoxypropan-1-one:

- A derivative of Clonazepam that interacts with GABA A receptors in the brain.

- Inhibits the reabsorption of glucose in the kidneys, promoting glucose excretion in urine, which is beneficial for managing type 2 diabetes.

- May have cardiovascular protective effects, reducing the risk of heart failure and improving overall cardiovascular health in diabetic patients.

- May exhibit anti-inflammatory properties, which could be beneficial in conditions like chronic kidney disease and obesity-related inflammation.

- Ongoing research is exploring its efficacy in treating conditions such as hypertension and metabolic syndrome due to its impact on renal function and fluid balance.

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride:

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) can assess potential biological activities based on the compound's chemical structure. Structure-activity relationship (SAR) analysis can also predict the biological activity of the compound based on its structural features.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems and typically focus on:

- Receptor binding assays

- Enzyme inhibition studies

- Cell-based assays to assess its effects on cellular function

Mecanismo De Acción

The mechanism by which 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazepane ring could interact with specific amino acid residues, modulating the activity of the target protein.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

- 3-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is unique due to the specific positioning of the chlorophenyl group and the presence of the thiazepane ring

Actividad Biológica

3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, a chlorophenyl group, and a pyridinone moiety. Its molecular formula is C18H19ClN2O4S with a molecular weight of approximately 394.9 g/mol. The presence of the thiazepane structure suggests potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O4S |

| Molecular Weight | 394.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034530-48-6 |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The thiazepane ring and chlorophenyl group are crucial for binding to these targets.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit diverse biological activities:

- Antimicrobial Activity : Thiazepane derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some thiazepane-based compounds have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Quinoxaline derivatives are known for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic efficacy of this compound. Modifications to the thiazepane ring or substituents can significantly influence biological outcomes. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |

| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |

| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds:

- Anticancer Activity : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

- Neuroprotection : Research on quinoxaline derivatives suggests they may protect neuronal cells from apoptosis induced by oxidative stress.

- Antimicrobial Efficacy : Compounds similar to this compound have been tested against multi-drug resistant bacteria, showing promising results.

Propiedades

IUPAC Name |

3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLIVJOSNFDMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.